molecular formula C21H19N3O2S B3513209 N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

Cat. No.: B3513209
M. Wt: 377.5 g/mol
InChI Key: WNLIZAWLWQGFQY-UHFFFAOYSA-N
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Description

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties

Preparation Methods

The synthesis of N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the nicotinamide moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins.

Comparison with Similar Compounds

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide can be compared to other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share a similar thiophene core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the thiophene ring with the nicotinamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[(3-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-5-2-7-15(11-13)23-20(26)18-16-8-3-9-17(16)27-21(18)24-19(25)14-6-4-10-22-12-14/h2,4-7,10-12H,3,8-9H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLIZAWLWQGFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
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N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

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